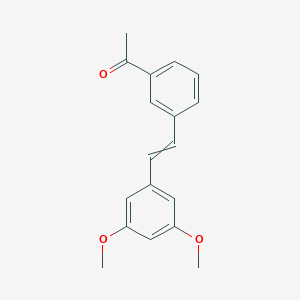
1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.33 This compound is characterized by the presence of a styryl group attached to a phenyl ring, which is further substituted with methoxy groups at the 3 and 5 positions
Métodos De Preparación
The synthesis of 1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3,5-dimethoxybenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions in an appropriate solvent like ethanol or methanol . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)ethan-1-one: This compound has similar structural features but differs in the position of the methoxy groups.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: This compound contains chlorine substituents instead of methoxy groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Propiedades
Fórmula molecular |
C18H18O3 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1-[3-[2-(3,5-dimethoxyphenyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C18H18O3/c1-13(19)16-6-4-5-14(9-16)7-8-15-10-17(20-2)12-18(11-15)21-3/h4-12H,1-3H3 |
Clave InChI |
GELYZNRTVZTVQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B14092550.png)

![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092577.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092580.png)
![1-methyl-3-(3-methylbutyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092584.png)

![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092595.png)


![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092610.png)
![1-(4-Fluorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092618.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092631.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B14092647.png)
![7-Chloro-6-methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092648.png)
